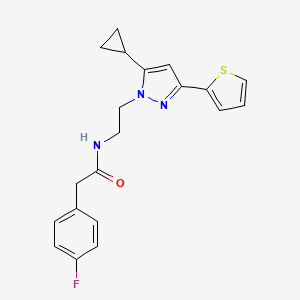

N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(4-fluorophenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2-(5-Cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(4-fluorophenyl)acetamide is a synthetic organic compound that has gained significant attention in scientific research

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(4-fluorophenyl)acetamide involves several steps:

Formation of 5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazole

Cyclization: : The reaction between cyclopropyl hydrazine and 2-thiophenyl ketone under acidic or basic conditions.

Synthesis of the ethyl linker

Alkylation: : The reaction of the pyrazole derivative with an ethylene-based reagent under controlled conditions to introduce the ethyl group.

Acetylation

Acetylation Reaction: : The reaction with 4-fluoroaniline under conditions such as anhydrous sodium acetate in acetic acid to form the final amide bond.

Industrial Production Methods

Industrial-scale production may involve optimization of these steps to ensure high yield and purity, using scalable techniques such as continuous flow reactions, and ensuring safe handling of reagents and solvents.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: : The compound may undergo oxidation reactions, particularly at the thiophene ring, forming sulfoxides or sulfones.

Reduction: : Reduction can occur at various positions, including the pyrazole and thiophene rings, altering the electronic properties.

Substitution: : Electrophilic or nucleophilic substitution reactions can modify functional groups, particularly on the aromatic rings.

Common Reagents and Conditions

Oxidizing agents: : Potassium permanganate, chromium trioxide.

Reducing agents: : Lithium aluminum hydride, sodium borohydride.

Substituents: : Halogenating agents, amines, or alkylating agents.

Major Products

Oxidation Products: : Sulfoxides, sulfones.

Reduction Products: : Modified pyrazole, reduced thiophene derivatives.

Substitution Products: : Varied based on the substituent introduced.

Wissenschaftliche Forschungsanwendungen

Anti-inflammatory Activity

Recent studies have indicated that derivatives of pyrazole compounds exhibit anti-inflammatory properties. In silico molecular docking studies suggest that N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(4-fluorophenyl)acetamide could act as a potential inhibitor of 5-lipoxygenase (5-LOX), an enzyme implicated in inflammatory processes . This suggests avenues for further exploration in inflammatory disease treatments.

Anticancer Potential

The compound's structural features align with those of known anticancer agents. Research indicates that similar pyrazole derivatives have shown significant activity against various cancer cell lines, including breast cancer and other solid tumors . The mechanism often involves the induction of apoptosis and inhibition of cell proliferation, making it a candidate for further development in cancer therapeutics.

Antimicrobial Activity

Compounds with similar frameworks have been evaluated for their antimicrobial properties against both Gram-positive and Gram-negative bacteria . The presence of the thiophene ring is believed to enhance the antimicrobial efficacy, potentially providing a basis for developing new antibiotics.

Case Study 1: Anti-inflammatory Effects

A study published in Molecular Bank explored the anti-inflammatory effects of pyrazole derivatives, demonstrating that modifications at specific positions on the pyrazole ring significantly enhanced the inhibitory activity against 5-lipoxygenase . This highlights the importance of structural optimization in developing effective anti-inflammatory agents.

Case Study 2: Anticancer Activity

In another investigation focusing on similar compounds, researchers synthesized various pyrazole derivatives and assessed their cytotoxic effects on cancer cell lines using the Sulforhodamine B assay. Results indicated that certain derivatives exhibited IC50 values in low micromolar ranges against MCF7 breast cancer cells, suggesting promising anticancer potential .

Wirkmechanismus

The compound's mechanism of action involves binding to specific molecular targets, such as proteins or nucleic acids, influencing biological pathways. Its unique structure allows it to interact with various targets, potentially inhibiting enzyme activity or modulating receptor functions.

Vergleich Mit ähnlichen Verbindungen

Similar compounds include other pyrazole-based derivatives, cyclopropyl-containing molecules, and fluorophenylacetamide derivatives.

List of Similar Compounds

Pyrazole Derivatives: : Compounds with similar pyrazole cores but varying substituents.

Cyclopropyl Compounds: : Molecules containing the cyclopropyl group, affecting their three-dimensional structure.

Fluorophenylacetamides: : Variants with different functional groups attached to the fluorophenyl moiety.

Biologische Aktivität

N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(4-fluorophenyl)acetamide is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antimicrobial, anticancer, and enzyme inhibitory activities, supported by case studies and research findings.

- Molecular Formula : C23H22FN5OS

- Molecular Weight : 435.5 g/mol

- CAS Number : 1796989-37-1

Biological Activities

The compound exhibits a range of biological activities, which can be summarized as follows:

1. Antimicrobial Activity

Research indicates that compounds with a pyrazole core, such as this compound, demonstrate significant antimicrobial properties. A study highlighted the effectiveness of similar pyrazole derivatives against various bacterial strains, indicating potential applications in treating infections caused by resistant pathogens .

2. Anticancer Potential

The anticancer activity of this compound has been explored in several studies. For instance, derivatives of pyrazole have shown promising results in inhibiting the growth of cancer cell lines. In vitro assays revealed that compounds with similar structures inhibited cell proliferation in melanoma and breast cancer cells with IC50 values as low as 0.1 µM . This suggests that this compound may have a significant role in cancer therapeutics.

3. Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes implicated in various diseases. Inhibition studies have shown that certain pyrazole derivatives can effectively inhibit phospholipase A2 (PLA2), which is associated with inflammatory responses and other pathological conditions . This inhibition could provide insights into developing anti-inflammatory drugs.

Case Studies and Research Findings

Eigenschaften

IUPAC Name |

N-[2-(5-cyclopropyl-3-thiophen-2-ylpyrazol-1-yl)ethyl]-2-(4-fluorophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20FN3OS/c21-16-7-3-14(4-8-16)12-20(25)22-9-10-24-18(15-5-6-15)13-17(23-24)19-2-1-11-26-19/h1-4,7-8,11,13,15H,5-6,9-10,12H2,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVXLFURNHZAFQI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NN2CCNC(=O)CC3=CC=C(C=C3)F)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20FN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.